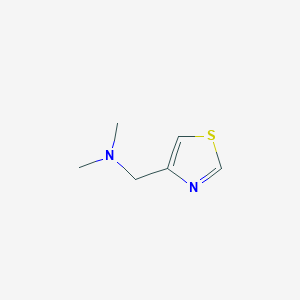

N,N-dimethyl-1-(thiazol-4-yl)methanamine

Description

Properties

CAS No. |

116252-52-9 |

|---|---|

Molecular Formula |

C6H10N2S |

Molecular Weight |

142.22 g/mol |

IUPAC Name |

N,N-dimethyl-1-(1,3-thiazol-4-yl)methanamine |

InChI |

InChI=1S/C6H10N2S/c1-8(2)3-6-4-9-5-7-6/h4-5H,3H2,1-2H3 |

InChI Key |

CHADOIPMDJVFRU-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=CSC=N1 |

Canonical SMILES |

CN(C)CC1=CSC=N1 |

Synonyms |

4-Thiazolemethanamine, N,N-dimethyl- |

Origin of Product |

United States |

Preparation Methods

General Reaction Scheme and Mechanism

The reductive amination pathway begins with thiazole-4-carbaldehyde as the starting material. This aldehyde undergoes condensation with dimethylamine in the presence of a reducing agent to form the target compound. The reaction typically proceeds via imine intermediate formation, followed by reduction to the secondary amine.

Reaction conditions :

Optimization Strategies

-

pH control : Maintaining a slightly acidic environment (pH 4–6) enhances imine stability and prevents premature reduction of the aldehyde.

-

Solvent polarity : Polar aprotic solvents like tetrahydrofuran (THF) improve reaction rates but may require higher catalyst loadings.

-

Catalyst selection : Pd/C under hydrogen gas (1–2 atm pressure) offers higher selectivity compared to NaBH3CN, albeit with longer reaction times (12–24 hours).

Table 1. Comparative Performance of Reducing Agents

| Reducing Agent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| NaBH3CN | 6–8 | 65 | 92 |

| Pd/C (H2) | 18–24 | 72 | 95 |

Nucleophilic Substitution on 4-Chloromethylthiazole

Two-Step Synthesis via Chloromethyl Intermediate

This method involves the preparation of 4-chloromethylthiazole followed by nucleophilic displacement with dimethylamine.

Step 1: Synthesis of 4-Chloromethylthiazole

-

Starting material : Thiazole-4-methanol

-

Chlorinating agent : Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

-

Conditions : Reflux in dichloromethane (DCM) for 4–6 hours

Step 2: Amination with Dimethylamine

Side Reactions and Mitigation

-

Formation of quaternary ammonium salts : Occurs at elevated temperatures; mitigated by strict temperature control.

-

Hydrolysis of chloromethyl intermediate : Additives like molecular sieves (3Å) reduce moisture-induced degradation.

One-Pot Multicomponent Assembly

Hantzsch Thiazole Synthesis with In Situ Amination

This approach integrates thiazole ring formation and amination into a single pot, enhancing atom economy.

Reagents :

-

Thioamide precursor : 4-(Aminomethyl)thioamide

-

α-Halo carbonyl compound : Chloroacetone

-

Amine source : Dimethylamine hydrochloride

Procedure :

-

Cyclization : Thioamide reacts with chloroacetone in ethanol under reflux (6 hours) to form 4-(chloromethyl)thiazole.

-

Amination : Dimethylamine is introduced directly into the reaction mixture, eliminating isolation of the intermediate.

-

Workup : Neutralization with aqueous NaOH, followed by extraction with ethyl acetate.

Advantages and Limitations

-

Advantages : Reduced purification steps and solvent usage.

-

Limitations : Lower yield due to competing hydrolysis of the chloromethyl intermediate.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern industrial methods adopt continuous flow reactors to enhance reproducibility and safety.

Key features :

-

Reactor type : Microfluidic tubular reactor

-

Residence time : 30–60 minutes

-

Temperature control : Precise thermoregulation (±1°C) via jacketed cooling

Table 2. Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction time (h) | 24 | 1 |

| Yield (%) | 70 | 85 |

| Solvent consumption (L/kg) | 50 | 15 |

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions: Corynecin II undergoes various chemical reactions, including:

Oxidation: The nitro group in Corynecin II can be reduced to an amino group under specific conditions.

Substitution: The hydroxyl groups in Corynecin II can participate in substitution reactions with other chemical reagents.

Common Reagents and Conditions:

Oxidation: Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products:

Oxidation: The reduction of the nitro group results in the formation of an amino derivative of Corynecin II.

Substitution: Substitution reactions can yield various derivatives depending on the reagents used.

Scientific Research Applications

Corynecin II has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactions of chloramphenicol-like antibiotics.

Biology: Investigated for its antibacterial properties and its mechanism of action against various bacterial strains.

Medicine: Explored for potential therapeutic applications in treating bacterial infections.

Industry: Utilized in the development of new antibiotics and in the study of microbial metabolism and biosynthesis

Mechanism of Action

Corynecin II is part of a family of chloramphenicol-like antibiotics, which includes compounds such as Corynecin I, Corynecin III, and Corynecin IV . While all these compounds share a similar core structure, they differ in their side chains and specific functional groups. Corynecin II is unique due to its specific propionyl group, which is derived from the incorporation of amino acids like threonine and homoserine .

Comparison with Similar Compounds

Substituted Thiazole Derivatives

Key Insights :

Heterocyclic Variants with Triazole or Oxazoline Moieties

Key Insights :

Imidazo[2,1-b]Thiazole Derivatives

Key Insights :

Pyrrole and Other Heterocyclic Analogs

Key Insights :

- Scaffold Hopping : Replacing thiazole with pyrrole () or pyridine () shifts biological targets entirely, underscoring the thiazole ring’s role in COX-2 binding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-dimethyl-1-(thiazol-4-yl)methanamine, and how can reaction yields be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between thiazole derivatives (e.g., 4-chloromethylthiazole) and dimethylamine. Key steps include:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) under inert atmosphere at 60–80°C for 6–12 hours .

- Catalysts : Base catalysts like triethylamine or sodium hydroxide improve nucleophilic displacement efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity .

- Yield Optimization : Continuous flow reactors enhance scalability and reduce side reactions (e.g., over-alkylation) .

Q. How can structural characterization of This compound be performed to confirm its identity?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (N,N-dimethyl group), δ 3.8–4.0 ppm (CH₂ group adjacent to thiazole), and δ 7.2–7.5 ppm (thiazole protons) .

- ¹³C NMR : Signals at 45–50 ppm (N-CH₃), 55–60 ppm (CH₂-N), and 120–130 ppm (thiazole carbons) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 157.1 (calculated for C₆H₁₁N₂S) .

Q. What preliminary biological assays are suitable for evaluating This compound?

- Methodological Answer :

- COX-2 Inhibition : Use chemiluminescent COX inhibitor screening assays (e.g., Cayman Chemical kit) to determine IC₅₀ values. Reported IC₅₀ for this compound is 0.08–0.16 µM, comparable to SC558 (a known COX-2 inhibitor) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence the compound’s COX-2 selectivity?

- Methodological Answer :

- SAR Studies : Compare derivatives with substituents at thiazole positions 2, 4, and 5. For example:

| Substituent Position | IC₅₀ (COX-2) | Selectivity (COX-2/COX-1) |

|---|---|---|

| 4-methyl (reference) | 0.10 µM | >100-fold |

| 2-phenyl | 0.15 µM | 50-fold |

| 5-chloro | 0.25 µM | 20-fold |

- Key Insight : Methyl groups at position 4 enhance steric complementarity with COX-2’s hydrophobic pocket .

Q. What computational approaches validate the binding mode of This compound in COX-2?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. The thiazole ring forms π-π stacking with Tyr385, while the dimethylamino group hydrogen-bonds with Arg120 .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability. RMSD < 2.0 Å confirms stable binding .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Assay Validation : Ensure consistent enzyme sources (e.g., human recombinant COX-2 vs. murine isoforms) and buffer conditions (pH 7.4, 1 mM EDTA) .

- Compound Stability : Perform HPLC-UV analysis pre- and post-assay to rule out degradation .

- Orthogonal Assays : Cross-validate with fluorescence polarization or SPR-based binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.